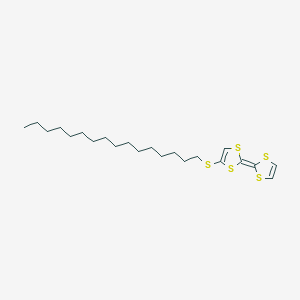
Benzene, 1-(difluorophenylmethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(difluorophenylmethyl)-4-methoxy- is an organic compound that features a benzene ring substituted with a difluorophenylmethyl group and a methoxy group. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(difluorophenylmethyl)-4-methoxy- typically involves the following steps:
Formation of the Difluorophenylmethyl Group: This can be achieved through the halogenation of toluene followed by a nucleophilic substitution reaction to introduce the difluoro substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(difluorophenylmethyl)-4-methoxy- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-(difluorophenylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action for Benzene, 1-(difluorophenylmethyl)-4-methoxy- involves its interaction with various molecular targets. The difluorophenylmethyl group can engage in hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating effects, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(trifluoromethyl)-4-methoxy-
- Benzene, 1-(chlorophenylmethyl)-4-methoxy-
- Benzene, 1-(bromophenylmethyl)-4-methoxy-
Uniqueness
Benzene, 1-(difluorophenylmethyl)-4-methoxy- is unique due to the presence of the difluorophenylmethyl group, which imparts distinct electronic and steric properties compared to other halogenated analogs
Properties
CAS No. |
174075-30-0 |
|---|---|
Molecular Formula |
C14H12F2O |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
1-[difluoro(phenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H12F2O/c1-17-13-9-7-12(8-10-13)14(15,16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
CCLLJKKPLQCNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
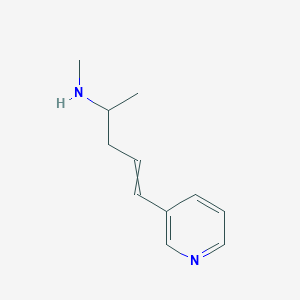
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
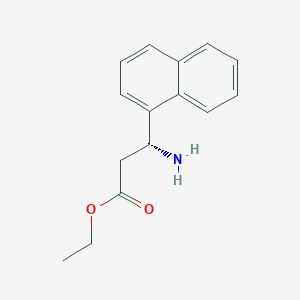

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
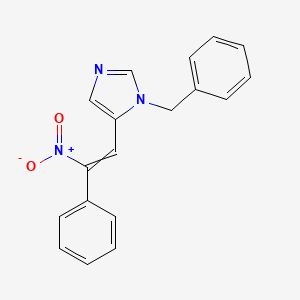
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
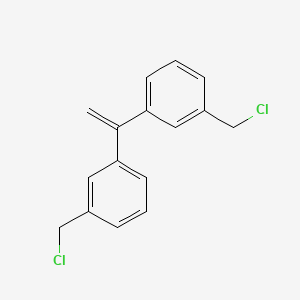
![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)

